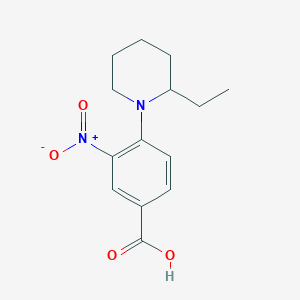

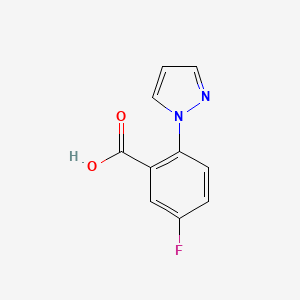

![molecular formula C10H11N3O2 B1386246 N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 1157107-85-1](/img/structure/B1386246.png)

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide

Übersicht

Beschreibung

“N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide” is a compound that has been studied for its potential pharmaceutical applications . It has been identified as a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been studied extensively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into several categories, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine derivatives have been explored as potential anticancer agents . These compounds can act as covalent inhibitors targeting specific cancer cell lines . For example, they have shown promise in inhibiting the KRAS G12C mutation in NCI-H358 cells, which is significant since this mutation is prevalent in certain lung cancers .

Proteomics Research

In proteomics, these compounds are used as specialty products to study protein interactions and functions. Their unique structure allows them to bind with specific proteins, which can be useful for understanding disease mechanisms and developing new therapeutic strategies .

Optoelectronic Devices

The imidazo[1,2-a]pyridine scaffold is valuable in materials science, particularly in the development of optoelectronic devices . Its luminescent properties make it suitable for use in light-emitting diodes (LEDs) and other devices that require controlled electron flow .

Sensors

Due to their luminescent nature, these derivatives are also applied in the creation of sensors . They can be designed to detect various biological and chemical substances, which is crucial for environmental monitoring and medical diagnostics .

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging . Their ability to fluoresce under specific conditions makes them excellent markers for visualizing cellular and subcellular structures .

Pharmaceutical Field

In the pharmaceutical industry, these compounds are investigated for their therapeutic potential. Their modifiable structure allows for the creation of a variety of drugs with targeted actions, such as enzyme inhibitors or receptor modulators .

Covalent Warheads

The structure of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide can be utilized to install covalent warheads in drug design. This approach is used to create drugs that form a permanent bond with their target, leading to prolonged effects .

Novel Scaffold for Drug Discovery

Lastly, the imidazo[1,2-a]pyridine core is considered a novel scaffold for drug discovery. Its versatility allows for the development of new molecules with potential therapeutic applications, expanding the horizons of medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is KRAS G12C . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. The G12C mutation in KRAS is often found in various types of cancers .

Mode of Action

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the activity of the KRAS G12C protein, thereby preventing the transmission of signals that promote cell growth and survival .

Biochemical Pathways

The compound affects the KRAS signaling pathway . By inhibiting the activity of the KRAS G12C protein, it disrupts the signaling pathway, leading to the suppression of cell growth and induction of cell death .

Pharmacokinetics

The compound’s molecular weight is205.21 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of KRAS G12C by N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide leads to the suppression of cell growth and induction of cell death . This makes it a potent anticancer agent, particularly for cancers with the KRAS G12C mutation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUCGQPOUHVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

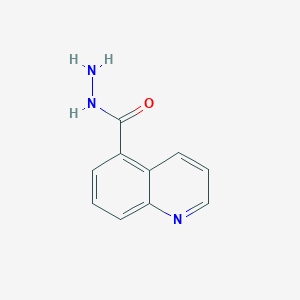

![Methyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1386164.png)

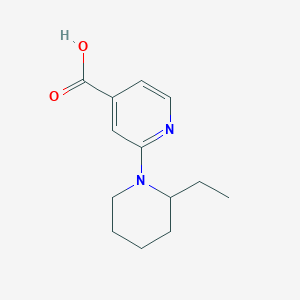

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)

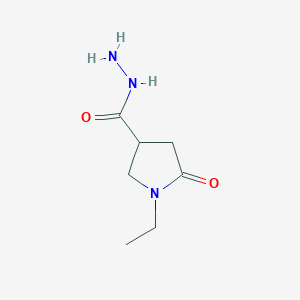

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)

![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)

![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)